molecular formula C20H22N2OS B2698419 (1-cyclopentyl-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol CAS No. 921524-16-5

(1-cyclopentyl-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol

Cat. No. B2698419
M. Wt: 338.47
InChI Key: QRXCJGXTHVBYEV-UHFFFAOYSA-N
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Description

(1-cyclopentyl-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol, also known as CPI-455, is a chemical compound that has gained attention in recent years for its potential therapeutic applications in various diseases. It is a selective inhibitor of the histone methyltransferase G9a, which is involved in the regulation of gene expression.

Scientific Research Applications

Enzyme Inhibition

One study highlights the synthesis of regioselectively fluorinated 1-(naphth-2-ylmethyl)imidazoles, starting from corresponding methanols, showing potent inhibition of CYP17 and CYP19 enzymes, crucial for steroid hormone biosynthesis. Fluorinated derivatives displayed enhanced inhibitory activity compared to non-fluorinated compounds, suggesting the potential for therapeutic applications in diseases modulated by steroid hormones (Hartmann et al., 2004).

Chromatographic Separation

Another application involves enantioseparation of racemic 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters using a silica-based cellulose tris(3,5-dimethylphenylcarbamate) column. The study demonstrated the effect of structural features and mobile phase composition on enantiomeric separation, highlighting the compound's role in resolving enantiomers for analytical and preparative purposes (Karakurt et al., 2012).

Synthetic Organic Chemistry

Research on the synthesis of naphthoquinone derivatives through the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate in methanol was reported. This synthesis resulted in tetracyclic compounds with thiazolidinone or thiazinone rings, contributing to the field of heterocyclic chemistry and providing insights into the reactivity and potential applications of these compounds (Nakamori et al., 1988).

properties

IUPAC Name

[3-cyclopentyl-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-13-18-12-21-20(22(18)17-9-2-3-10-17)24-14-16-8-5-7-15-6-1-4-11-19(15)16/h1,4-8,11-12,17,23H,2-3,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXCJGXTHVBYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CN=C2SCC3=CC=CC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol

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